molecular formula C14H16ClNO3S2 B2555130 3-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034492-44-7

3-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2555130
CAS No.: 2034492-44-7
M. Wt: 345.86
InChI Key: XRWOSZBOXNHZOB-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClNO3S2 and its molecular weight is 345.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

This compound, due to its complex chemical structure, is likely related to various synthesized sulfonamides with potential bioactivities, such as cytotoxic, carbonic anhydrase inhibitory effects, and selectivity for certain receptors, illustrating its relevance in the design of novel therapeutic agents. For instance, sulfonamides have shown significant cytotoxic activities and selectivity in tumor cell lines, suggesting their potential as anticancer agents. Compounds with sulfonamide groups have been investigated for their inhibitory effects on human carbonic anhydrase IX and XII, indicating their utility in developing anticancer strategies by targeting tumor-associated enzymes (Gul et al., 2016). Additionally, these compounds' structure-activity relationships have been explored to enhance their bioactivity and selectivity for various biological targets.

Antimicrobial and Antiviral Activities

Sulfonamide derivatives have also been explored for their antimicrobial and anti-HIV activities. Novel benzenesulfonamides bearing heterocyclic moieties, for example, have been synthesized and tested for their in vitro antimicrobial and anti-HIV efficacy. This indicates the compound's potential framework could be modified to target various infectious diseases, highlighting the versatility of sulfonamide derivatives in drug discovery (Iqbal et al., 2006).

Cognitive Enhancing Properties

Research into sulfonamide derivatives has extended into neuropharmacology, where specific sulfonamide compounds have demonstrated cognitive-enhancing properties in animal models. This suggests potential applications in treating neurodegenerative diseases or cognitive disorders, indicating the broad therapeutic potential of sulfonamide derivatives (Hirst et al., 2006).

Synthetic Applications

Sulfonamides serve as crucial intermediates in synthetic organic chemistry, offering pathways to various heterocyclic compounds and facilitating the exploration of novel chemical entities with potential biological activities. The reactivity and versatility of sulfonamide groups support the synthesis of complex molecular architectures, underscoring their importance in medicinal chemistry and drug design (Familoni, 2002).

Properties

IUPAC Name

3-chloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-10(17)14-6-5-12(20-14)7-8-16-21(18,19)13-4-2-3-11(15)9-13/h2-6,9-10,16-17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWOSZBOXNHZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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